Luteoforol

Description

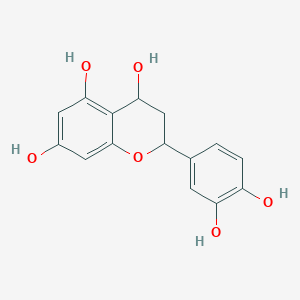

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYDWKPCKNCRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928348 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13392-26-2, 24897-98-1 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteoforol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Luteoforol Biosynthesis Pathway in Sorghum bicolor: A Technical Guide for Researchers

Abstract

Sorghum bicolor (L.) Moench, a resilient C4 grass, is a rich source of diverse secondary metabolites, including the unique 3-deoxyanthocyanidins, which play crucial roles in plant defense and possess potential pharmacological properties. A key intermediate in the biosynthesis of these compounds is luteoforol, a flavan-4-ol. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Sorghum bicolor. We will dissect the enzymatic steps, from the general phenylpropanoid pathway to the specialized reactions leading to this compound, discuss the genetic regulation, and present validated experimental protocols for the functional characterization of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this significant metabolic route in a globally important cereal crop.

Introduction: The Significance of this compound in Sorghum bicolor

Sorghum bicolor is renowned for its production of phlobaphenes and 3-deoxyanthocyanidins, such as luteolinidin, which contribute to pigmentation and defense against pathogens and herbivores.[1][2] this compound (3',4',4',5,7-pentahydroxyflavan) is the direct precursor to luteolinidin and is a central molecule in this specialized branch of the flavonoid pathway.[2][3] The biosynthesis of this compound and its derivatives is a dynamic process, often induced in response to biotic and abiotic stresses, highlighting its importance in plant fitness.[4][5] Understanding this pathway is not only critical for enhancing sorghum's natural defense mechanisms through breeding and genetic engineering but also for harnessing these bioactive compounds for pharmaceutical and nutraceutical applications.

The Biosynthetic Pathway: From Phenylalanine to this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, originating from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions catalyzed by specific protein complexes.

The General Phenylpropanoid and Flavonoid Pathways

The initial steps are shared with the biosynthesis of other flavonoids.[2] Phenylalanine is converted to 4-coumaroyl-CoA, which then enters the flavonoid pathway. The key enzymes in this initial phase include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to 4-coumaroyl-CoA.

The Branchpoint to 3-Deoxyanthocyanidins

The commitment to flavonoid biosynthesis occurs with the action of Chalcone Synthase.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6] Sorghum bicolor possesses a family of CHS genes, with some being constitutively expressed and others induced by stress.[7][8]

-

Chalcone Isomerase (CHI): Naringenin chalcone is rapidly isomerized to the flavanone naringenin by CHI.[2][9]

The Specific Pathway to this compound

From naringenin, the pathway branches towards the synthesis of this compound through two critical enzymatic steps:

-

Flavanone 3'-hydroxylase (F3'H): This enzyme introduces a hydroxyl group at the 3' position of the B-ring of naringenin to produce eriodictyol. The expression level of F3'H is crucial in determining the ratio of different 3-deoxyanthocyanidins.[10]

-

Flavanone 4-reductase (FNR): This is a pivotal enzyme in the 3-deoxyanthocyanidin pathway. A recombinant protein from Sorghum bicolor has been shown to have specific flavanone 4-reductase activity, converting eriodictyol to the flavan-4-ol, this compound.[2][11] This enzyme is encoded by the P gene in sorghum, which is responsible for the purple leaf phenotype upon wounding.[2][12]

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymes and metabolites in the this compound biosynthesis pathway, compiled from various studies.

| Parameter | Value | Organism/Condition | Reference |

| CHS Gene Upregulation | > 8-fold | Sorghum bicolor seeds (black vs. white) | [8] |

| CHI Gene Upregulation | Significant | Sorghum bicolor roots under Cadmium stress | [13] |

| F3'H Gene Expression | Associated with luteolinidin accumulation | Injured leaves of Sorghum bicolor | [10] |

| FNR Recombinant Protein Activity | Converts eriodictyol to this compound | In vitro assay | [2][11] |

| This compound Accumulation | Detected | Sorghum bicolor (high tannin variety) | [14] |

Conclusion and Future Perspectives

The biosynthesis of this compound in Sorghum bicolor is a specialized and tightly regulated pathway that is integral to the plant's defense system. The key enzymes, particularly CHS, CHI, F3'H, and FNR, have been identified and characterized, providing a solid foundation for further research. Future studies should focus on elucidating the intricate regulatory networks that control this pathway, including the identification of additional transcription factors and the role of post-translational modifications. A deeper understanding of the transport and storage of this compound and its derivatives within the plant cell is also warranted. From a drug development perspective, the potential of this compound and its downstream products as antioxidants and anti-inflammatory agents merits further investigation. The knowledge and protocols outlined in this guide provide a roadmap for researchers to explore and exploit this fascinating aspect of sorghum biochemistry for crop improvement and human health.

References

-

Liu, H., et al. (2021). Integrated metabolomics and transcriptomic analysis of the flavonoid regulatory networks in Sorghum bicolor seeds. BMC Plant Biology, 21(1), 1-17. [Link]

-

Jiao, Z., et al. (2022). Integration of transcriptome and metabolome analyses reveals sorghum roots responding to cadmium stress through regulation of the flavonoid biosynthesis pathway. Frontiers in Plant Science, 13, 1003613. [Link]

-

Wang, L., et al. (2020). Transgenic expression of flavanone 3-hydroxylase redirects flavonoid biosynthesis and alleviates anthracnose susceptibility in sorghum. Plant Biotechnology Journal, 18(11), 2170-2172. [Link]

-

Patel, N. B., & Soni, P. (2019). Molecular and in silico identification of chalcone synthase gene-2 (CHS-2) in sorghum (Sorghum bicolor L.) against anthracnose. Journal of Pharmacognosy and Phytochemistry, 8(3), 4444-4450. [Link]

-

Lo, C., & Nicholson, R. L. (2002). Molecular characterization and in silico expression analysis of a chalcone synthase gene family in Sorghum bicolor. Physiologia Plantarum, 116(4), 536-546. [Link]

-

Kawahigashi, H., et al. (2016). The Sorghum Gene for Leaf Color Changes upon Wounding (P) Encodes a Flavanone 4-Reductase in the 3-Deoxyanthocyanidin Biosynthesis Pathway. G3: Genes, Genomes, Genetics, 6(5), 1439-1447. [Link]

-

Xin, Z., et al. (2021). The Sorghum (Sorghum bicolor) Brown Midrib 30 Gene Encodes a Chalcone Isomerase Required for Cell Wall Lignification. Frontiers in Plant Science, 12, 770959. [Link]

-

Ackerman, A., Wenndt, A., & Boyles, R. (2021). Detailed overview of the flavonoid biosynthesis branch responsible for the synthesis of flavones in sorghum. ResearchGate. [Link]

-

Rhodes, D. H., et al. (2014). Genome-Wide Association Study of Grain Polyphenol Concentrations in Global Sorghum [Sorghum bicolor (L.) Moench] Germplasm. Journal of Agricultural and Food Chemistry, 62(45), 10916-10927. [Link]

-

Yu, C. K., Lo, C., & Nicholson, R. L. (2005). A Stilbene Synthase Gene (SbSTS1) Is Involved in Host and Nonhost Defense Responses in Sorghum. Plant Physiology, 138(1), 393-403. [Link]

-

UniProt Consortium. (2023). Chalcone synthase 7 - Sorghum bicolor (Sorghum). UniProtKB - Q9XGX1 (CHS7_SORBI). [Link]

-

Mizuno, H., et al. (2016). Expression of Flavone Synthase II and Flavonoid 3′-Hydroxylase Is Associated with Color Variation in Tan-Colored Injured Leaves of Sorghum. Frontiers in Plant Science, 7, 1759. [Link]

-

Kawahigashi, H., et al. (2016). The Sorghum Gene for Leaf Color Changes Upon Wounding (P) Encodes a Flavanone 4-Reductase in the 3-Deoxyanthocyanidin Biosynthesis Pathway. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Metabolomics analysis of five cultivars of Sorghum bicolor reveals the contribution of flavonoid pathway to tannin content. PLoS One, 18(4), e0284409. [Link]

-

Varma, V. S., et al. (2022). Dynamic regulation of phenylpropanoid pathway metabolites in modulating sorghum defense against fall armyworm. Frontiers in Plant Science, 13, 982110. [Link]

-

Genzeng, R., et al. (2016). Flavonoid Biosynthesis Pathway Participating in Salt Resistance in a Landrace Sweet Sorghum Revealed by RNA-Sequencing Comparison With Grain Sorghum. Journal of Agricultural Science, 8(11), 12. [Link]

-

Li, Z., et al. (2024). Decoding the genetic blueprint: regulation of key agricultural traits in sorghum. Plant Communications, 5(2), 100703. [Link]

-

Wang, Y., et al. (2022). Functional Characterization of Flavanone 3-Hydroxylase (F3H) and Its Role in Anthocyanin and Flavonoid Biosynthesis in Mulberry. International Journal of Molecular Sciences, 23(10), 5797. [Link]

-

Wang, L., et al. (2020). Transgenic expression of flavanone 3-hydroxylase redirects flavonoid biosynthesis and alleviates anthracnose susceptibility in sorghum. PubMed. [Link]

-

Nida, H., et al. (2022). UV-induced reactive oxygen species and transcriptional control of 3-deoxyanthocyanidin biosynthesis in black sorghum pericarp. Frontiers in Plant Science, 13, 984534. [Link]

-

Boyles, R. E., et al. (2017). Genetic characterization of a Sorghum bicolor multiparent mapping population emphasizing carbon-partitioning dynamics. G3: Genes, Genomes, Genetics, 7(12), 3859-3873. [Link]

-

Kawahigashi, H., et al. (2016). The Sorghum Gene for Leaf Color Changes upon Wounding (P) Encodes a Flavanone 4-Reductase in the 3-Deoxyanthocyanidin Biosynthesis Pathway. G3: Genes, Genomes, Genetics, 6(5), 1439-1447. [Link]

-

Bate-Smith, E. C. (1969). Tannins of Grain Sorghum: this compound (Leucoluteolinidin), 3′,4,4′,5,7‐Pentahydroxyflavan. Journal of the Science of Food and Agriculture, 20(4), 230-235. [Link]

-

Kawahigashi, H., et al. (2016). The Sorghum Gene for Leaf Color Changes upon Wounding (P) Encodes a Flavanone 4-Reductase in the 3-Deoxyanthocyanidin Biosynthesis Pathway. PubMed. [Link]

-

Haskins, F. A., & Gorz, H. J. (1975). Relationship Between Contents of Leucoanthocyanidin and Dhurrin in Sorghum Leaves. Crop Science, 15(6), 733-735. [Link]

-

Li, Y., et al. (2021). Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin. PeerJ, 9, e12316. [Link]

-

Wang, X., et al. (2023). A Comprehensive Evolutionary Analysis of the Dihydroflavonol 4-Reductase (DFR) Gene Family in Plants: Insights from 237 Species. Genes, 14(4), 863. [Link]

-

Liu, H., et al. (2022). Genome-wide association study of plant color in Sorghum bicolor. Frontiers in Plant Science, 13, 1032339. [Link]

-

Wang, Y., et al. (2023). Metabolomics analysis of five cultivars of Sorghum bicolor reveals the contribution of flavonoid pathway to tannin content. PLOS ONE. [Link]

-

Wang, X., et al. (2023). A Comprehensive Evolutionary Analysis of the Dihydroflavonol 4-Reductase (DFR) Gene Family in Plants: Insights from 237 Species. PubMed. [Link]

-

Grotewold, E., et al. (1994). The myb-homologous P gene controls phlobaphene pigmentation in maize floral organs by directly activating a flavonoid biosynthetic gene subset. Cell, 76(3), 543-553. [Link]

-

Wang, L., et al. (2018). Genetic Diversity of C4 Photosynthesis Pathway Genes in Sorghum bicolor (L.). Genes, 9(12), 578. [Link]

-

Wang, Y., et al. (2023). The Identification of a Yield-Related Gene Controlling Multiple Traits Using GWAS in Sorghum (Sorghum bicolor L.). International Journal of Molecular Sciences, 24(7), 6707. [Link]

Sources

- 1. Frontiers | Genome-wide association study of plant color in Sorghum bicolor [frontiersin.org]

- 2. The Sorghum Gene for Leaf Color Changes upon Wounding (P) Encodes a Flavanone 4-Reductase in the 3-Deoxyanthocyanidin Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic regulation of phenylpropanoid pathway metabolites in modulating sorghum defense against fall armyworm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. uniprot.org [uniprot.org]

- 7. scite.ai [scite.ai]

- 8. Integrated metabolomics and transcriptomic analysis of the flavonoid regulatory networks in Sorghum bicolor seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Sorghum (Sorghum bicolor) Brown Midrib 30 Gene Encodes a Chalcone Isomerase Required for Cell Wall Lignification [frontiersin.org]

- 10. Expression of Flavone Synthase II and Flavonoid 3′-Hydroxylase Is Associated with Color Variation in Tan-Colored Injured Leaves of Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Sorghum Gene for Leaf Color Changes upon Wounding (P) Encodes a Flavanone 4-Reductase in the 3-Deoxyanthocyanidin Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Integration of transcriptome and metabolome analyses reveals sorghum roots responding to cadmium stress through regulation of the flavonoid biosynthesis pathway [frontiersin.org]

- 14. Metabolomics analysis of five cultivars of Sorghum bicolor reveals the contribution of flavonoid pathway to tannin content - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Luteoforol

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Luteoforol

Abstract

This compound, a naturally occurring flavan-4-ol, represents a molecule of significant interest in the fields of phytochemistry and plant pathology. As a key secondary metabolite in plants like Sorghum bicolor and pome fruits, it functions as a phytoalexin, providing a defense mechanism against microbial pathogens.[1] Understanding its precise three-dimensional architecture is fundamental to elucidating its biosynthetic pathways, mechanism of action, and potential for applications in agriculture and drug development. This guide provides a comprehensive examination of the chemical structure and stereochemistry of this compound, detailing the analytical methodologies employed for its characterization and offering insights into its synthesis and biological origins.

Introduction to this compound: A Phytoalexin of Note

This compound is a flavonoid classified under the flavan-4-ol subclass.[2][3] These compounds are distinguished by a 2-phenylchroman core structure with a hydroxyl group at the C-4 position of the heterocyclic C-ring.[3] First identified in Sorghum vulgare (now Sorghum bicolor) in 1969, this compound is a key player in the plant's defense system.[1] Its accumulation in pome fruits like apples and pears can be induced by growth regulators, where it exhibits potent antimicrobial activity against pathogens such as Erwinia amylovora, the causative agent of fire blight.[1][2][4]

Chemically, this compound is known as a 3-deoxyleucocyanidin, highlighting the absence of a hydroxyl group at the C-3 position, which differentiates it from the more common leucoanthocyanidins (flavan-3,4-diols).[1][5] This structural nuance is critical to its chemical reactivity and biological function.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₆[1][2][5] |

| Molar Mass | 290.27 g/mol [1][5] |

| IUPAC Name | (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol[1] |

| Class | Flavonoid, Flavan-4-ol[2][6] |

| Key Synonyms | 3-Deoxyleucocyanidin[2][5] |

The Planar Structure of this compound

The foundational structure of this compound is the flavan skeleton, which consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic C-ring containing an oxygen atom.

-

A-Ring: This is a resorcinol-type ring with hydroxyl groups at positions C-5 and C-7.

-

B-Ring: This is a catechol-type ring, substituted with hydroxyl groups at C-3' and C-4'.

-

C-Ring: This dihydropyran ring features a hydroxyl group at C-4 and links the A and B rings. The phenyl B-ring is attached at the C-2 position.

The standard numbering system for the flavonoid nucleus is used to denote the positions of these substituents, which is crucial for the unambiguous interpretation of spectroscopic data.

Caption: Numbering convention for the this compound flavan nucleus.

The Stereochemistry of this compound

The three-dimensional arrangement of atoms in this compound is defined by the presence of two stereocenters, which are carbon atoms bonded to four different substituents.

-

C-2: The carbon atom where the B-ring is attached.

-

C-4: The carbon atom bearing the hydroxyl group on the C-ring.

The presence of two stereocenters means that this compound can exist as 2² = 4 possible stereoisomers: two pairs of enantiomers. The relationship between these isomers is critical, as different stereoisomers can have vastly different biological activities.

The naturally occurring and most commonly cited form of this compound possesses the (2S, 4R) absolute configuration.[1] The determination of this specific arrangement requires specialized analytical techniques capable of distinguishing between chiral molecules.

-

Absolute Configuration: This refers to the precise spatial arrangement of substituents at a chiral center, described by the Cahn-Ingold-Prelog (CIP) priority rules, which assign an R (rectus) or S (sinister) descriptor.[7]

-

Relative Configuration: This describes the relationship between two stereocenters within the same molecule, often denoted as cis or trans. In this compound, the (2S, 4R) configuration corresponds to a trans relationship between the B-ring at C-2 and the hydroxyl group at C-4.

Caption: Stereoisomeric relationships for the this compound core structure.

Methodologies for Structural and Stereochemical Elucidation

Determining the complete structure of a natural product like this compound is a multi-step process that relies on a combination of sophisticated analytical techniques. The causality behind the choice of these methods lies in their complementary nature: spectroscopic methods reveal the molecular framework, while chiroptical and crystallographic methods define its 3D architecture.

Caption: General experimental workflow for this compound characterization.

Spectroscopic Analysis for Planar Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts (δ) and coupling constants (J) are indicative of the substitution pattern on the aromatic rings and the relative stereochemistry on the C-ring.

-

¹³C NMR: Determines the number and chemical environment of all carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the definitive assignment of all signals and piecing together the molecular structure.

Mass Spectrometry (MS): This technique provides the exact mass of the molecule, which is used to determine its molecular formula. High-resolution mass spectrometry (HRMS) can yield a mass with enough accuracy to confidently propose the elemental composition (C₁₅H₁₄O₆).

Chiroptical and Crystallographic Analysis for Stereochemistry

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8] It is a highly sensitive method for determining the absolute configuration of flavonoids.[9] The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a chiroptical "fingerprint." By comparing the experimental CD spectrum of an unknown sample to that of known standards or to spectra predicted by quantum chemical calculations, the absolute configuration of the stereocenters can be assigned.[8][10]

Protocol: Determining Absolute Configuration with CD Spectroscopy

-

Sample Preparation: Dissolve a highly purified sample of this compound (approx. 1 mg) in a transparent solvent, typically methanol (10 mL), to achieve a suitable concentration.[9]

-

Instrument Setup: Use a calibrated CD spectrometer. Set scan parameters, including wavelength range (typically 200-400 nm for flavonoids), bandwidth, scan speed, and response time.[9]

-

Data Acquisition: Record the CD spectrum of the sample. Record a baseline spectrum of the solvent alone for subtraction.

-

Data Analysis: Process the raw data by subtracting the solvent baseline.

-

Configuration Assignment: Compare the signs and wavelengths of the observed Cotton effects to published data for related flavan-4-ols or flavan-3,4-diols to assign the absolute configuration at C-2 and C-4.[8]

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[7][11] The technique requires the molecule to be in a well-ordered, single crystalline form. An X-ray beam is diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, from which the positions of all atoms in space can be determined with high accuracy.[12][13] While powerful, the primary challenge for many natural products, including this compound, is obtaining crystals of sufficient quality for analysis.[11]

Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The critical first step is to grow a single crystal of high purity. This is often achieved by slowly evaporating the solvent from a saturated solution or by vapor diffusion techniques, testing a wide range of solvents and conditions.[11]

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction data are collected on a detector.[12]

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The model is then refined to improve the fit between the calculated and observed diffraction data, resulting in a final, highly accurate molecular structure.[12]

Biosynthesis and Chemical Synthesis

Biosynthesis: this compound is a product of the flavonoid pathway.[1] Its immediate precursor is the flavanone eriodictyol. The key biosynthetic step is the reduction of the carbonyl group at C-4 of eriodictyol, a reaction catalyzed by the enzyme flavanone 4-reductase (FNR).[1] This enzymatic control is responsible for the specific stereochemistry observed in the naturally produced molecule.

Chemical Synthesis: this compound can be prepared in the laboratory through the chemical reduction of its precursor, eriodictyol. A common and straightforward method involves the use of sodium borohydride (NaBH₄), which reduces the ketone at C-4 to a secondary alcohol.[1] However, this chemical reduction typically produces a racemic mixture of diastereomers, which must then be separated and characterized to isolate the desired (2S, 4R) stereoisomer.

Conclusion

This compound is a pentahydroxyflavan with a well-defined chemical structure and specific stereochemistry that is crucial to its biological role as a phytoalexin. Its planar structure is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran-4,5,7-triol framework with a 3',4'-dihydroxyphenyl B-ring. The molecule's three-dimensional architecture is defined by two stereocenters at C-2 and C-4, with the natural product existing as the (2S,4R) stereoisomer. The elucidation of this complete structure relies on a synergistic application of advanced analytical techniques, where NMR and MS define the molecular connectivity, and chiroptical methods like Circular Dichroism and the definitive technique of X-ray Crystallography establish the absolute configuration. A thorough understanding of this compound's structure and stereochemistry is indispensable for ongoing research into plant defense mechanisms and the development of novel bioactive compounds.

References

- Grokipedia. (2026). This compound.

- Wikipedia. (2025). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- FooDB. (2010). Showing Compound this compound (FDB021229).

- National Genomics Data Center. (2025). An efficient approach to flavan-4-ols via radiolysis and their inhibitory activity against cytokine production.

- Grokipedia. (2026). Flavan-4-ol.

- Wikipedia. (n.d.). Absolute configuration.

- Ferreira, D., Marais, J. P. J., Slade, D., & Walker, L. A. (2004). Circular dichroic properties of flavan-3,4-diols.

- van Rensburg, H., Steynberg, P. J., Burger, J. F. W., van Heerden, P. S., & Ferreira, D. (1999). Circular Dichroic Properties of Flavan-3-ols. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.

- Spinelli, F., Speakman, J.-B., Rademacher, W., Halbwirth, H., Stich, K., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calcium and shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens.

- Cody, V. (2007). X-Ray Crystallography of Chemical Compounds. The Open Medicinal Chemistry Journal, 1, 1-9.

- Dauter, Z., & Dauter, M. (2002). x Ray crystallography. Journal of Medical Genetics, 39(1), 4-17.

- Abola, E., & Moult, J. (2009). X-ray crystallography in drug discovery. Methods in Molecular Biology, 572, 31–56.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H14O6 | CID 440834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound this compound (FDB021229) - FooDB [foodb.ca]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. Circular dichroic properties of flavan-3,4-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Circular Dichroic Properties of Flavan-3-ols - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 10. An efficient approach to flavan-4-ols via radiolysis and their inhibitory activity against cytokine production. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Luteoforol: Natural Sources, Distribution, and Analysis in Plants

This guide provides a comprehensive technical overview of Luteoforol, a flavan-4-ol with significant biological activity. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural occurrence, biosynthesis, and analytical methodologies for this promising phytochemical.

Introduction to this compound: A Bioactive Flavan-4-ol

This compound, chemically known as (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol, is a flavonoid classified as a flavan-4-ol.[1] It is also referred to as 3-deoxyleucocyanidin, distinguishing it from other leucoanthocyanidins by the absence of a hydroxyl group at the C3 position.[1][2] First identified in Sorghum vulgare (now Sorghum bicolor), this compound plays a crucial role in plant defense mechanisms and has garnered interest for its potent antimicrobial properties.[1][3]

This guide will explore the known botanical sources of this compound, elucidate its biosynthetic pathway within the broader flavonoid metabolism, and provide detailed protocols for its extraction, isolation, and quantification from plant matrices.

Natural Occurrence and Distribution in the Plant Kingdom

The known distribution of this compound is primarily concentrated in specific plant families, with notable occurrences in Poaceae and Rosaceae.

Primary Natural Sources

Sorghum (Sorghum bicolor) : The grain sorghum is a principal and well-documented source of this compound.[2][3] In sorghum, this compound is a key precursor in the biosynthesis of 3-deoxyanthocyanidins like luteolinidin, which contribute to the plant's pigmentation and defense against pests and pathogens.[4][5][6] The concentration of this compound and its derivatives can vary significantly among different sorghum varieties.[2][3]

Pome Fruits (Apples and Pears) : this compound has been identified in pome fruits, such as apples (Malus domestica) and pears (Pyrus communis).[7] Its accumulation in these fruits can be induced by the application of the plant growth regulator prohexadione-calcium. This induction is linked to an enhanced resistance against pathogens like Erwinia amylovora, the causative agent of fire blight.[7]

Table 1: Documented Natural Sources of this compound

| Plant Family | Genus and Species | Common Name | Plant Part(s) | Reference(s) |

| Poaceae | Sorghum bicolor | Sorghum | Grain, Leaves | [2][3] |

| Rosaceae | Malus domestica | Apple | Shoots | [7] |

| Rosaceae | Pyrus communis | Pear | Shoots | [7] |

While the documented occurrences are currently limited, the biosynthetic machinery for this compound production may be present in other plant species, warranting further investigation into its broader distribution.

Biosynthesis of this compound in Plants

This compound is a product of the flavonoid biosynthetic pathway, a major branch of the phenylpropanoid pathway. Its synthesis involves a series of enzymatic reactions starting from the amino acid phenylalanine.

The key step in this compound biosynthesis is the reduction of the flavanone eriodictyol. This reaction is catalyzed by the enzyme flavanone 4-reductase (FNR) , an NADPH-dependent oxidoreductase.[4][8] FNR facilitates the stereospecific reduction of the keto group at the C4 position of the flavanone backbone to a hydroxyl group, yielding the corresponding flavan-4-ol.[4]

The upstream pathway leading to the precursor eriodictyol begins with the general phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to the flavanone naringenin. Naringenin can then be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce eriodictyol, the direct precursor for this compound synthesis.

Biological Activities and Significance

This compound exhibits significant biological activities, most notably its role as a phytoalexin. Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection.

Antimicrobial Activity : this compound has demonstrated potent, non-specific biocidal activity against a range of plant pathogens.[7] This includes activity against the bacterium Erwinia amylovora and the fungus Venturia inaequalis.[7] Its high reactivity is thought to contribute to its antimicrobial effects, potentially by disrupting cellular membranes and inhibiting pathogen growth.[7]

Role in Plant Defense : In sorghum, the production of this compound and its subsequent conversion to luteolinidin is a wound-inducible response, suggesting a direct role in defending against herbivores and pathogens.[4] The accumulation of these compounds can lead to the characteristic purple or brown pigmentation in damaged tissues.[4]

The phytoalexin-like properties of this compound make it a compound of interest for the development of natural fungicides and bactericides for agricultural applications.

Experimental Protocols for this compound Analysis

The analysis of this compound in plant tissues requires robust methods for extraction, separation, and quantification. The following protocols are based on established methodologies for flavonoid analysis and can be adapted for this compound.

Extraction of this compound from Plant Material

Objective : To efficiently extract this compound from plant tissues while minimizing degradation.

Materials :

-

Fresh or freeze-dried plant material (e.g., sorghum grain, apple shoots)

-

Mortar and pestle or a laboratory mill

-

Extraction solvent: 80% methanol (v/v) or 80% acetone (v/v)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filters)

Procedure :

-

Sample Preparation : Grind fresh or freeze-dried plant material to a fine powder using a mortar and pestle or a laboratory mill. This increases the surface area for efficient extraction.

-

Extraction :

-

Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

-

Add 20-50 mL of the extraction solvent (e.g., 80% methanol).

-

Vortex the mixture thoroughly and then sonicate for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Alternatively, the mixture can be macerated with constant stirring for 24 hours at room temperature.

-

-

Centrifugation : Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Collection of Supernatant : Carefully decant the supernatant into a clean flask.

-

Re-extraction : For exhaustive extraction, repeat the extraction process (steps 2-4) on the plant material pellet two more times. Combine all the supernatants.

-

Solvent Evaporation : Concentrate the combined supernatants to a smaller volume or to dryness using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of this compound.

-

Reconstitution and Filtration : Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., methanol or a methanol/water mixture). Filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Isolation by Column Chromatography

Objective : To purify this compound from the crude extract for structural elucidation or bioactivity studies.

Materials :

-

Crude plant extract

-

Glass chromatography column

-

Stationary phase: Silica gel 60 (70-230 mesh)

-

Mobile phase: A gradient of n-hexane and ethyl acetate

Procedure :

-

Column Packing : Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel column.

-

Elution : Begin the elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, v/v).

-

Fraction Collection : Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL).

-

Monitoring : Monitor the separation by spotting aliquots of each fraction on a Thin Layer Chromatography (TLC) plate and visualizing under UV light (254 nm and 366 nm) after spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

-

Pooling and Concentration : Combine the fractions containing the purified this compound (as determined by TLC) and concentrate them using a rotary evaporator.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective : To accurately quantify the concentration of this compound in the plant extract.

Instrumentation and Conditions :

-

HPLC System : A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically used for complex plant extracts.

-

Solvent A: Water with 0.1% formic acid (v/v)

-

Solvent B: Acetonitrile with 0.1% formic acid (v/v)

-

-

Gradient Program :

-

0-5 min: 5% B

-

5-30 min: Linear gradient from 5% to 40% B

-

30-35 min: Linear gradient from 40% to 95% B

-

35-40 min: Hold at 95% B

-

40-45 min: Return to 5% B

-

45-50 min: Re-equilibration at 5% B

-

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30°C

-

Injection Volume : 10-20 µL

-

Detection : Monitor at the UV absorbance maximum of this compound (approximately 280 nm).

Quantification :

-

Standard Curve : Prepare a series of standard solutions of a purified this compound standard at known concentrations.

-

Analysis : Inject the standards and the plant extracts into the HPLC system.

-

Calibration : Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Calculation : Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

For enhanced sensitivity and structural confirmation, HPLC coupled with mass spectrometry (LC-MS/MS) is the preferred method.

Conclusion and Future Perspectives

This compound is a plant-derived flavonoid with significant potential, particularly in the realm of natural antimicrobial agents for agriculture. Its well-defined biosynthetic pathway and the identification of key enzymes like flavanone 4-reductase open avenues for metabolic engineering to enhance its production in various plant species. While its natural distribution appears to be somewhat restricted based on current knowledge, further phytochemical screening of a wider range of plants may reveal new sources.

The analytical protocols outlined in this guide provide a robust framework for researchers to extract, isolate, and quantify this compound, facilitating further studies into its biological activities and potential applications. Future research should focus on a more comprehensive understanding of its mode of action as an antimicrobial agent and its potential for development into commercially viable products.

References

-

Flavanone 4-reductase (FNR). (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]

- Spinelli, F., Speakman, J. B., Rademacher, W., Halbwirth, H., Stich, K., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calcium and shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens.

-

This compound. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]

- Liu, X., et al. (2023). Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway. International Journal of Molecular Sciences, 24(18), 13901.

-

Liu, X., et al. (2023). Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway. PubMed. Retrieved from [Link]

-

The Flavonoid Biosynthesis Network in Plants. (2021). PubMed Central. Retrieved from [Link]

- Bate-Smith, E. C. (1969). Tannins of Grain Sorghum: this compound (Leucoluteolinidin), 3′,4,4′,5,7‐Pentahydroxyflavan. Journal of Food Science, 34(3), 203-205.

-

Metabolomics analysis of five cultivars of Sorghum bicolor reveals the contribution of flavonoid pathway to tannin content. (2023). PubMed Central. Retrieved from [Link]

- López-Lázaro, M. (2009). Distribution and biological activities of the flavonoid luteolin. Mini reviews in medicinal chemistry, 9(1), 31–59.

- Juszczak, A. M., et al. (2022).

-

Advanced analytical techniques for the identification of plant derived bioactive compounds. (2023). ResearchGate. Retrieved from [Link]

-

General properties, biosynthesis, pharmacological properties, biological activities and daily uses of luteolin. (2023). ResearchGate. Retrieved from [Link]

-

How to Quantify Luteolin in Herbal Extracts. (2023). Patsnap Eureka. Retrieved from [Link]

-

Unveiling the Power of Sorghum Bicolor Supplement : A Comprehensive Profile. (2023). LinkedIn. Retrieved from [Link]

-

Recent insights into luteolin and its biological and pharmacological activities. (2024). PubMed Central. Retrieved from [Link]

-

Biological activities and possible mechanisms of action of luteolin. (n.d.). ResearchGate. Retrieved from [Link]

-

Luteolin: A promising multifunctional natural flavonoid for human diseases. (2024). PubMed. Retrieved from [Link]

-

Definition of Sorghum bicolor supplement. (n.d.). National Cancer Institute. Retrieved from [Link]

-

A Rapid Densitometric Method for the Quantification of Luteolin in Medicinal Plants Using HPTLC. (2018). ResearchGate. Retrieved from [Link]

-

Analytical determinations of luteolin. (2022). CONICET. Retrieved from [Link]

-

Physiological potential of different Sorghum bicolor varieties depending on their bioactive characteristics and antioxidant potential as well as different extraction methods. (2022). ResearchGate. Retrieved from [Link]

- Balasundram, N., Sundram, K., & Samman, S. (2013). Techniques for analysis of plant phenolic compounds. Molecules, 18(2), 2328–2375.

-

HPLC and LC/MS analysis of the products formed from luteolin or... (n.d.). ResearchGate. Retrieved from [Link]

-

The flavonoid profiles in the pulp of different pomelo (Citrus grandis L. Osbeck) and grapefruit (Citrus paradisi Mcfad) cultivars and their in vitro bioactivity. (2020). PubMed Central. Retrieved from [Link]

-

Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves. (2023). Open Exploration Publishing. Retrieved from [Link]

-

Extraction, detection, bioactivity, and product development of luteolin: A review. (2024). PubMed Central. Retrieved from [Link]

-

Liquid chromatography in the analysis of luteolin derivatives. (2022). ResearchGate. Retrieved from [Link]

-

A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies. (2022). PubMed. Retrieved from [Link]

-

Extraction, Isolation and Identification of Luteolin Flavonoid from Vitex pseudonegundo leaves. (2023). ResearchGate. Retrieved from [Link]

-

EXTRACTION OF LUTEIN FROM SOME PLANT SOURCE IN DIFFERENT CONDITIONS AND APPLICATION IN FOOD SYSTEM. (2020). ResearchGate. Retrieved from [Link]

-

Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis. (2022). MDPI. Retrieved from [Link]

-

Evaluation of Carotenoids Accumulation and Biosynthesis in Two Genotypes of Pomelo (Citrus maxima) during Early Fruit Development. (2021). PubMed Central. Retrieved from [Link]

-

Flavonoids and Other Polyphenols: Bioactive Molecules from Traditional Medicine Recipes/Medicinal Plants and Their Potential for Phytopharmaceutical and Medical Application. (2024). PubMed Central. Retrieved from [Link]

-

Volatile and Flavonoid Composition of the Peel of Citrus medica L. var. Corsican Fruit for Quality Assessment of Its Liqueur. (2012). PubMed Central. Retrieved from [Link]

-

Variation in Phytochemical, Antioxidant and Volatile Composition of Pomelo Fruit (Citrus grandis (L.) Osbeck) during Seasonal Growth and Development. (2020). MDPI. Retrieved from [Link]

-

Flowers and Inflorescences of Selected Medicinal Plants as a Source of Triterpenoids and Phytosterols. (2021). PubMed Central. Retrieved from [Link]

-

Tocotrienols in Different Parts of Wild Hypericum perforatum L. Populations in Poland. (2024). MDPI. Retrieved from [Link]

-

Tocotrienols in Eleven Species of Hypericum Genus Leaves. (2024). PubMed Central. Retrieved from [Link]

-

Tocochromanols in the Leaves of Plants in the Hypericum and Clusia Genera. (2024). PubMed Central. Retrieved from [Link]

Sources

- 1. Flavanone 4-reductase - Wikipedia [en.wikipedia.org]

- 2. Metabolomics analysis of five cultivars of Sorghum bicolor reveals the contribution of flavonoid pathway to tannin content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. healthforeverng.com [healthforeverng.com]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway [mdpi.com]

A Technical Guide to the Physiological Role of Luteoforol in Plant Defense Mechanisms

This guide provides an in-depth exploration of Luteoforol, a flavan-4-ol with significant implications in plant immunology. We will dissect its biochemical origins, its potent role as a phytoalexin, and the molecular mechanisms that underpin its defensive functions against a range of microbial pathogens. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's function and the experimental methodologies to investigate it.

Introduction: Unveiling this compound

This compound is a naturally occurring flavonoid classified as a flavan-4-ol.[1][2] First identified in Sorghum vulgare (now Sorghum bicolor) in 1969, it is chemically defined as (2S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol.[1] Its molecular formula is C₁₅H₁₄O₆, with a molecular weight of 290.27 g/mol .[1] A key structural feature is the absence of a hydroxyl group at the C-3 position, distinguishing it as a 3-deoxyleucocyanidin.[1] This seemingly minor structural nuance is critical to its chemical reactivity and biological function as a potent defense compound.

While initially characterized in sorghum, this compound has also been identified in pome fruits like apples and pears, particularly after treatment with the growth regulator prohexadione-calcium.[1][3] Its presence across different plant families highlights a conserved role in protective biochemistry.

Biosynthesis: Forging a Defensive Molecule

This compound is a product of the well-characterized flavonoid biosynthesis pathway, which is a branch of the broader phenylpropanoid pathway.[1][4][5] The synthesis of flavonoids begins with the amino acid phenylalanine.[4][5] The immediate precursor to this compound is the flavanone, eriodictyol. The key enzymatic step is the reduction of eriodictyol at the C-4 position, a reaction catalyzed by flavanone 4-reductase (FNR).[1][4] This positions FNR as a critical control point in the production of this compound and related 3-deoxyflavonoids.

The causality behind this pathway is efficiency; plants leverage central metabolic routes to generate a diverse arsenal of secondary metabolites. By shunting intermediates like eriodictyol into specific branches, the plant can rapidly produce targeted defense compounds in response to environmental triggers.

Caption: Biosynthesis of this compound from Phenylalanine.

This compound as a Phytoalexin: The Core Defense Function

The primary physiological role of this compound is that of a phytoalexin. Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress.[6][7] this compound exemplifies this role, exhibiting potent, non-specific biocidal activity against a broad spectrum of pathogens.[1][8]

Mechanism of Action

This compound is considered an unstable and highly reactive intermediate.[1][8] Its defensive power stems from this reactivity. The proposed mechanism is twofold:

-

Direct Antimicrobial Action: Upon pathogen attack, this compound is likely released from its cellular compartment (e.g., the vacuole) into the apoplast or cytoplasm. Its reactive nature allows it to directly interact with and destroy pathogen cells, acting as a potent biocide.[8][9]

-

Induction of Host Defense: Beyond direct toxicity to the pathogen, this compound may trigger a hypersensitive-like reaction in the host plant tissue.[8][9] This localized, programmed cell death serves to wall off the invading pathogen, preventing its spread.

This dual-action strategy is a hallmark of an effective phytoalexin, combining direct chemical warfare with a strategic sacrifice of host cells to contain the threat.

Antimicrobial Spectrum

Research has demonstrated this compound's efficacy against various economically important plant pathogens.

| Pathogen | Type | Disease Caused | Host Plant | Reference |

| Erwinia amylovora | Bacterium | Fire Blight | Pome Fruits | [1][8] |

| Pantoea agglomerans | Bacterium | (Opportunistic) | Pome Fruits | [1] |

| Venturia inaequalis | Fungus | Apple Scab | Pome Fruits | [1] |

| Colletotrichum sublineolum | Fungus | Anthracnose | Sorghum | [7][10][11] |

| Other Fungi | Fungus | Various | General | [8] |

Table 1: Documented antimicrobial activity of this compound.

Case Study: The Sorghum - Colletotrichum sublineolum Pathosystem

The interaction between sorghum and the anthracnose-causing fungus Colletotrichum sublineolum provides a classic model for this compound's role in defense.[10][11] Anthracnose can cause yield losses of up to 67% in susceptible sorghum cultivars.[10][11]

-

Incompatible Interaction (Resistant Host): Upon infection of a resistant sorghum cultivar, there is a rapid and localized accumulation of 3-deoxyanthocyanidin phytoalexins, including luteolinidin (derived from this compound).[7] This is visible as heavily pigmented, dark red cytoplasmic inclusions that appear within 42 hours of inoculation.[12] This swift response restricts fungal development to a single epidermal cell, effectively halting the infection.[12]

-

Compatible Interaction (Susceptible Host): In susceptible cultivars, the defense response is delayed and weaker.[12] While pigmented inclusions eventually form, they appear much later (around 66 hours) and fail to prevent the fungus from proliferating throughout the host tissue, leading to necrotrophic lesions and disease.[12]

This pathosystem critically demonstrates that the timing and magnitude of the phytoalexin response, driven by this compound production, are decisive factors in determining resistance or susceptibility.

Experimental Methodologies: A Guide for Researchers

Investigating this compound requires a robust set of biochemical and molecular protocols. The following sections provide self-validating, step-by-step methodologies for key experiments.

Protocol: Phytoalexin Induction, Extraction, and Quantification

This workflow outlines the process from eliciting this compound production to its quantitative analysis. The choice of solvent and technique is critical; vacuum infiltration with aqueous ethanol is effective for extracting phytoalexins from leaf tissue with minimal interference from other compounds.[13] For quantification, High-Performance Liquid Chromatography (HPLC) is the gold standard due to its high resolution, reproducibility, and suitability for analyzing potentially heat-sensitive molecules like flavonoids.[14]

Workflow Diagram

Caption: Workflow for RT-qPCR analysis of defense genes.

Detailed Steps:

-

Sample Preparation:

-

Harvest tissue from induced and control plants at desired time points. Immediately flash-freeze in liquid nitrogen to preserve RNA integrity and store at -80°C.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol). Include a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality (integrity via gel electrophoresis) and quantity (concentration and purity via spectrophotometry).

-

-

Reverse Transcription:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Design and validate primers for your gene of interest (e.g., FNR) and one or more stable reference (housekeeping) genes (e.g., Actin, GAPDH).

-

Prepare qPCR reactions containing cDNA template, forward and reverse primers, and a fluorescent dye master mix (e.g., SYBR Green).

-

Run the reactions in a real-time PCR cycler.

-

Analyze the resulting amplification data using the 2(-ΔΔCt) method to determine the relative fold change in gene expression in induced samples compared to controls. [15]

-

Conclusion and Future Perspectives

This compound stands out as a versatile and potent phytoalexin, crucial to the defense systems of sorghum, pome fruits, and likely many other plant species. Its role is characterized by rapid, stress-induced biosynthesis and a highly reactive nature that enables both direct antimicrobial action and the triggering of localized host cell death. The clear link between the timing of its accumulation and disease resistance in the sorghum-anthracnose pathosystem underscores its importance in plant immunity.

For researchers, the provided methodologies offer a framework to further explore the this compound-mediated defense response. Future research should focus on identifying the specific transporters involved in its cellular localization, elucidating the full range of pathogens it is effective against, and exploring how its biosynthetic pathway can be genetically engineered to enhance disease resistance in susceptible crop varieties. Such efforts will not only deepen our fundamental understanding of plant-pathogen interactions but may also pave the way for novel, durable disease control strategies in agriculture.

References

-

Understanding the Sorghum–Colletotrichum sublineola Interactions for Enhanced Host Resistance - Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - Grokipedia. (2026, January 7). Retrieved January 12, 2026, from [Link]

-

Spinelli, F., Speakman, J. B., Rademacher, W., Halbwirth, H., Stich, K., & Costa, G. (2005). This compound, a flavan 4-ol, is induced in pome fruits by prohexadione-calciumand shows phytoalexin-like properties against Erwinia amylovora and other plant pathogens. European Journal of Plant Pathology, 112(2), 133–142. Retrieved January 12, 2026, from [Link]

-

Getachew, A., et al. (2021). Understanding the Sorghum–Colletotrichum sublineola Interactions for Enhanced Host Resistance. Frontiers in Plant Science, 12, 662493. Retrieved January 12, 2026, from [Link]

-

Funnell-Harris, D. L., et al. (2024). Dual-RNA-sequencing to elucidate the interactions between sorghum and Colletotrichum sublineola. Frontiers in Plant Science, 15, 1361520. Retrieved January 12, 2026, from [Link]

-

dos Santos, A. P., et al. (2012). Gene Expression: A Review on Methods for the Study of Defense-Related Gene Differential Expression in Plants. American Journal of Plant Sciences, 3(1), 103-112. Retrieved January 12, 2026, from [Link]

-

Wharton, P. S., & Julian, A. M. (1996). A cytological study of compatible and incompatible interactions between Sorghum bicolor and Colletotrichum sublineolum. New Phytologist, 134(1), 25-34. Retrieved January 12, 2026, from [Link]

-

Gwa, V. I., & Nwankiti, A. O. (2017). Reaction of sorghum genotypes to Colletotrichum sublineolum inoculation under greenhouse conditions. Virology & Mycology, 6(2). Retrieved January 12, 2026, from [Link]

-

Zhou, S., et al. (2023). The response of rhubarb to smut infection is revealed through a comparative transcriptome and metabolome study. Plant Molecular Biology, 113(6), 661-678. Retrieved January 12, 2026, from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Bate-Smith, E. C., & Rasper, V. (1969). Tannins of Grain Sorghum: this compound (Leucoluteolinidin), 3′,4,4′,5,7‐Pentahydroxyflavan. Journal of Food Science, 34(3), 203-209. Retrieved January 12, 2026, from [Link]

-

Hadwiger, L. A., & Tanaka, K. (2017). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.). Bio-protocol, 7(13), e2382. Retrieved January 12, 2026, from [Link]

-

Jiang, W., et al. (2019). The Flavonoid Biosynthesis Network in Plants. International Journal of Molecular Sciences, 20(16), 3909. Retrieved January 12, 2026, from [Link]

-

Lee, S. C., et al. (2021). Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora. International Journal of Molecular Sciences, 22(18), 10014. Retrieved January 12, 2026, from [Link]

-

Flavan-4-ol - Grokipedia. (2026, January 7). Retrieved January 12, 2026, from [Link]

-

Li, Y., et al. (2005). Expression analysis of defense-related genes in wheat in response to infection by Fusarium graminearum. Molecular Plant Pathology, 6(5), 515-523. Retrieved January 12, 2026, from [Link]

-

Dugé de Bernonville, T., et al. (2017). Analysis of Defense-Related Gene Expression and Leaf Metabolome in Wheat During the Early Infection Stages of Blumeria graminis f. sp. tritici. Molecular Plant-Microbe Interactions, 30(11), 859-870. Retrieved January 12, 2026, from [Link]

-

Keen, N. T. (1978). Phytoalexins: Efficient Extraction from Leaves by a Facilitated Diffusion Technique. Phytopathology, 68(8), 1237-1239. Retrieved January 12, 2026, from [Link]

-

Agati, G., et al. (2012). Flavonoids as Important Molecules of Plant Interactions with the Environment. Molecules, 17(6), 6228-6248. Retrieved January 12, 2026, from [Link]

-

Hadwiger, L. A., & Tanaka, K. (2017). A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.). Bio-protocol, 7(13). Retrieved January 12, 2026, from [Link]

-

Phytochemicals: Extraction, Quantification, Isolation, and Characterization. (n.d.). Retrieved January 12, 2026, from [Link]

-

Phytoalexin Assay - Lifeasible. (n.d.). Retrieved January 12, 2026, from [Link]

-

Treutter, D. (2023). The Role of Flavan-3-ols and Proanthocyanidins in Plant Defense. In Principles and Practices in Plant Ecology (pp. 307-338). CRC Press. Retrieved January 12, 2026, from [Link]

-

The numbers, plant sources and corresponding organs of flavan-4-ols. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Nabavi, S. F., et al. (2022). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. Antioxidants, 11(11), 2266. Retrieved January 12, 2026, from [Link]

-

Ullah, C., et al. (2017). Flavan-3-ols Are an Effective Chemical Defense against Rust Infection. Plant Physiology, 175(3), 1147-1164. Retrieved January 12, 2026, from [Link]

-

luteolin biosynthesis | Pathway - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Jeandet, P., et al. (2014). Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. Molecules, 19(11), 18033-18058. Retrieved January 12, 2026, from [Link]

-

Zhao, J. (2015). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. International Journal of Molecular Sciences, 16(10), 23581-23585. Retrieved January 12, 2026, from [Link]

-

Zhang, J., et al. (2024). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. International Journal of Molecular Sciences, 25(12), 6596. Retrieved January 12, 2026, from [Link]

-

Nana, F. W., et al. (2021). A co-opted steroid synthesis gene, maintained in sorghum but not maize, is associated with a divergence in leaf wax chemistry. Proceedings of the National Academy of Sciences, 118(12), e2022995118. Retrieved January 12, 2026, from [Link]

-

Ibraheem, F., et al. (2014). Red Card for Pathogens: Phytoalexins in Sorghum and Maize. Molecules, 19(7), 9122-9144. Retrieved January 12, 2026, from [Link]

-

Luteolin in Prevention and Treatment of Periodontal Disease - Encyclopedia.pub. (2023, December 19). Retrieved January 12, 2026, from [Link]

-

Chedea, V. S., et al. (2021). Chemical structure of luteolin (3,4,5,7-tetrahydroxy flavone). Luteolin is a flavone belonging to a group of hydrophobic, naturally occurring compounds, named flavonoids. Retrieved January 12, 2026, from [Link]

-

Cuevas, H. E., & Prom, L. K. (2020). Inoculation and Screening Methods for Major Sorghum Diseases Caused by Fungal Pathogens: Claviceps africana, Colletotrichum sublineola, Sporisorium reilianum, Peronosclerospora sorghi and Macrophomina phaseolina. Plants, 9(5), 587. Retrieved January 12, 2026, from [Link]

-

Luteolin | C15H10O6 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Luteolin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Jing, Z., et al. (2020). The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense-A Road to Disease Resistance. International Journal of Molecular Sciences, 21(23), 9232. Retrieved January 12, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Red Card for Pathogens: Phytoalexins in Sorghum and Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Understanding the Sorghum–Colletotrichum sublineola Interactions for Enhanced Host Resistance [frontiersin.org]

- 11. Understanding the Sorghum–Colletotrichum sublineola Interactions for Enhanced Host Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gov.uk [gov.uk]

- 13. apsnet.org [apsnet.org]

- 14. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

Luteoforol as a Phytoalexin in Pome Fruits: A Technical Guide to its Biosynthesis, Mechanism, and Analysis

Abstract

Phytoalexins are critical components of the plant immune system, representing a diverse arsenal of low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack. In pome fruits such as apples and pears, a key phytoalexin is luteoforol, a flavan-4-ol. This compound exhibits potent, broad-spectrum antimicrobial activity against a range of devastating pome fruit pathogens, including Erwinia amylovora (fire blight) and Venturia inaequalis (apple scab). However, its inherent instability presents significant challenges for research and application. This technical guide provides an in-depth exploration of this compound, consolidating current knowledge on its biosynthesis, mechanism of action, and the analytical methodologies required for its study. We delve into the biochemical pathways that are diverted for its production, particularly through the strategic inhibition of competing flavonoid pathways. Furthermore, this document provides detailed, field-proven protocols for the induction, extraction, and quantification of this compound, and for assessing its bioactivity. This guide is intended for researchers, plant pathologists, and drug development professionals seeking to understand and harness the protective capabilities of this potent phytoalexin.

The Role of Phytoalexins in Pome Fruit Defense

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counter microbial threats. A primary strategy is the production of phytoalexins, which are synthesized at the site of infection to concentrations that inhibit the growth and development of pathogenic fungi and bacteria.[1] Unlike pre-formed antimicrobial compounds, phytoalexin synthesis is an induced response, triggered by the plant's recognition of a pathogen.[1][2] This response is a hallmark of a robust plant defense system, and its efficiency—specifically the speed and magnitude of accumulation—often determines the outcome of a plant-pathogen interaction.[1]

Pome fruits are susceptible to numerous diseases that can lead to significant economic losses. The induction of phytoalexins like this compound is a crucial, endogenous defense line. Understanding how to elicit and support this natural defense mechanism offers a promising avenue for sustainable crop protection.[3]

This compound: A Potent but Unstable 3-Deoxyflavonoid

This compound is a flavan-4-ol, a class of 3-deoxyflavonoids.[4] It is recognized as a phytoalexin in several plant species, including sorghum, but its role in pome fruits has been elucidated more recently.[3] A defining characteristic of this compound is its high reactivity and instability, which contributes to its potent biocidal effects but also complicates its direct analysis.[3] In plant tissues, this compound is often found alongside its more stable, but less antimicrobial, derivative luteoliflavan (a 3-deoxycatechin).[3] Research indicates that this compound is the primary active antimicrobial agent, acting as a short-lived, powerful defensive compound released upon pathogen challenge.[3]

Biosynthesis of this compound: A Strategic Diversion of the Flavonoid Pathway

This compound is synthesized via a specific branch of the flavonoid biosynthetic pathway, which originates from the general phenylpropanoid pathway.[5][6] The production of this compound is not a default pathway but rather an induced response, often triggered by specific chemical elicitors that strategically redirect metabolic flow.

The Phenylpropanoid and Flavonoid Foundation

The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA.[5][7] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all major flavonoid classes.[5][6] Chalcone isomerase (CHI) subsequently converts naringenin chalcone into the flavanone, naringenin. This flavanone stands at a critical metabolic crossroads.

Induction via Flavanone 3-Hydroxylase (F3H) Inhibition

Under normal conditions, flavanone 3-hydroxylase (F3H) would hydroxylate naringenin to produce dihydroflavonols, leading to the synthesis of common flavonoids like flavonols and anthocyanins.[5][8] However, the synthesis of this compound is markedly enhanced by inhibiting F3H activity.

The plant growth regulator prohexadione-calcium is a well-documented inhibitor of 2-oxoglutarate-dependent dioxygenases, including F3H.[3] By blocking F3H, prohexadione-calcium effectively shunts the naringenin precursor pool away from the dihydroflavonol pathway. This accumulation of naringenin makes it available as a substrate for an alternative enzyme: Flavanone 4-reductase (FNR) . This enzyme reduces the flavanone naringenin to the flavan-4-ol, this compound.[4][8] This targeted enzymatic inhibition is the causal mechanism behind the induced accumulation of this compound and is a cornerstone of experimental protocols designed to study this compound.[3]

Mechanism of Action: Non-Specific Biocidal Activity

This compound demonstrates potent, non-specific biocidal properties, making it an effective defense against a wide array of microbial pathogens.[3]

Broad-Spectrum Efficacy

In vitro studies have confirmed that this compound is highly active against various strains of Erwinia amylovora, the causal agent of fire blight, as well as other pathogenic bacteria and fungi relevant to pome fruits.[3] This broad-spectrum activity is characteristic of phytoalexins that provide a general, rather than pathogen-specific, defense.[1]

Proposed Dual-Action Mechanism

The current hypothesis for this compound's mechanism of action involves a two-pronged attack:

-

Direct Antimicrobial Action: Upon pathogen attack and subsequent cell damage, this compound is believed to be released from its cellular compartment. Its high reactivity allows it to directly destroy pathogen cells, possibly through membrane disruption or inhibition of critical enzymes.[2][3]

-

Induction of Host Defense: Concurrently, this compound may induce a hypersensitive-like reaction in the surrounding host plant tissue.[3] This localized cell death serves to quarantine the pathogen, preventing its further spread throughout the plant. This mechanism is analogous to defenses observed with structurally related phytoalexins in other plant species like sorghum.[3]

Experimental Methodologies for this compound Analysis

Studying this compound requires a multi-step workflow that accounts for its induced synthesis and inherent instability. The following protocols provide a robust framework for its analysis.

Protocol: Induction of this compound in Pome Fruit Shoots

-

Rationale: To generate sufficient quantities of this compound for analysis, its biosynthesis must be induced. Prohexadione-calcium is used to inhibit F3H, thereby redirecting metabolic flux towards this compound production.

-

Methodology:

-

Plant Material: Select healthy, young shoots from apple (Malus domestica) or pear (Pyrus communis) trees.

-

Treatment Solution: Prepare an aqueous solution of prohexadione-calcium (e.g., 100-200 ppm). Include a non-ionic surfactant to ensure even leaf coverage.

-

Application: Spray the shoots until runoff occurs. Maintain a control group sprayed only with water and surfactant.

-

Incubation: Place the treated shoots in a controlled environment (e.g., 25°C, 16:8 light:dark cycle) for 5-7 days to allow for the accumulation of flavonoids.

-

Harvesting: Harvest the leaves and stems, immediately flash-freeze them in liquid nitrogen to halt metabolic activity, and store at -80°C until extraction. This step is critical to prevent degradation of unstable compounds.

-

Protocol: Extraction of this compound

-

Rationale: A solvent-based extraction is required to isolate flavonoids from the plant matrix. The choice of solvent and conditions must be optimized to maximize yield while minimizing degradation.

-

Methodology:

-

Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube. Add 10 mL of 80% methanol (v/v).

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled, low temperature (e.g., 4°C) to enhance extraction efficiency.

-

Centrifugation: Centrifuge the slurry at 10,000 x g for 15 minutes at 4°C.

-

Collection: Carefully collect the supernatant. For exhaustive extraction, repeat steps 2-4 on the remaining pellet and pool the supernatants.

-

Filtration: Filter the pooled supernatant through a 0.22 µm syringe filter into a clean vial for immediate analysis. The self-validating step here is the immediate analysis, which minimizes the risk of this compound degradation in the extract.

-

Protocol: Quantification by UPLC-Q TRAP-MS/MS

-

Rationale: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS) provides the necessary sensitivity and selectivity to identify and quantify low-abundance, unstable compounds like this compound within a complex plant extract.[9] The Multiple Reaction Monitoring (MRM) mode offers the highest degree of specificity.[9][10]

-

Methodology:

-

Chromatographic Separation:

-

System: UPLC system coupled to a Q TRAP-MS/MS.

-

Column: A reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined using a purified standard or based on fragmentation patterns of related flavan-4-ols. For this compound (C15H14O4, M.W. 258.27), a potential precursor ion [M-H]⁻ would be m/z 257.

-